N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Catalog No.
S824106
CAS No.
1156283-58-7
M.F
C11H21N3
M. Wt
195.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N...

CAS Number

1156283-58-7

Product Name

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-2-amine

Molecular Formula

C11H21N3

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3

InChI Key

GXNCLALLNYAZSB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(C)C)C
  • Chemical Database Resources: Searches of scientific databases like PubChem [] and chemical supplier websites haven't revealed any documented research applications for this specific molecule.
  • Pyrazole Scaffold: The presence of the 1H-pyrazole ring system suggests possible exploration as an analogue to other pyrazole-based molecules with known biological activities. Pyrazoles are a well-studied class of heterocycles used in medicinal chemistry due to their diverse range of properties.

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups. The molecular formula for this compound is C11H21N3\text{C}_{11}\text{H}_{21}\text{N}_{3}, and its molecular weight is approximately 195.31 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Flammability: Many organic amines are flammable liquids or solids [].
  • Toxicity: Organic amines can be toxic upon inhalation, ingestion, or skin contact [].
  • Corrosivity: Depending on the specific amine, they may be corrosive to skin and eyes [].

The chemical reactivity of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine can be explored through various synthetic pathways. For instance, it can be synthesized from 1-ethyl-3,5-dimethylpyrazole through alkylation reactions involving isopropylamine or other amines . The compound may also participate in nucleophilic substitution reactions due to the presence of the amine functional group, making it a versatile intermediate in organic synthesis.

Synthesis of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine typically involves several steps:

  • Preparation of 1-Ethyl-3,5-dimethylpyrazole: This can be achieved through the condensation of appropriate aldehydes with hydrazine derivatives.
  • Alkylation Reaction: The prepared pyrazole can then undergo an alkylation reaction with formaldehyde followed by reaction with isopropylamine to yield the final product.
  • Purification: The product may require purification techniques such as recrystallization or chromatography to isolate it from unreacted starting materials and by-products .

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It can act as a building block in organic synthesis and coordination chemistry involving metal complexes .

Interaction studies involving N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine could focus on its binding affinity with biological targets such as enzymes or receptors. Investigations into its interaction with metal ions could also reveal its potential as a ligand in coordination complexes .

Several compounds share structural similarities with N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine. Here are a few notable examples:

Compound NameStructureUnique Features
1-Ethyl-3-methylpyrazoleContains one ethyl and one methyl group on the pyrazole ringSimpler structure; fewer substituents
3,5-DimethylpyrazoleLacks the ethyl substitution on the nitrogenMore basic structure; often used as a reagent
N,N-DiethylaminoethanolContains an ethanol moiety instead of a pyrazole ringDifferent functional group; used in different applications

These compounds illustrate the diversity within the pyrazole family while highlighting the unique structural aspects of N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine that may contribute to its distinct biological activities and synthetic utility.

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine (CAS 1156283-58-7) is a tertiary amine derivative characterized by a pyrazole core substituted with ethyl and methyl groups at the 1-, 3-, and 5-positions, respectively. The compound’s structure includes a methylene bridge connecting the pyrazole ring to an N-isopropylamine moiety, conferring distinct steric and electronic properties. With a molecular formula of $$ \text{C}{11}\text{H}{21}\text{N}_3 $$ and a molecular weight of 195.31 g/mol, it is classified as a substituted pyrazole with applications in medicinal chemistry and agrochemical research.

Key structural features include:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Substituents: Ethyl (C₂H₅) at position 1, methyl (CH₃) groups at positions 3 and 5, and an isopropylamine (-N(CH(CH₃)₂)) group attached via a methylene bridge.

Historical Context and Discovery of Pyrazole Derivatives

Pyrazole derivatives have a rich history dating to the late 19th century. The first synthetic pyrazole was prepared by Hans von Pechmann in 1898 via the reaction of acetylene with diazomethane. However, the systematic exploration of pyrazole chemistry began with Ludwig Knorr’s work in 1883, which established foundational methods for synthesizing pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting their biological relevance.

Significance of Pyrazole-Based Compounds in Modern Chemistry

Pyrazoles are pivotal in modern drug discovery due to their versatility as pharmacophores. Notable applications include:

  • Pharmaceuticals: COX-2 inhibitors (e.g., celecoxib), antifungals (e.g., fenpyroximate), and anticancer agents (e.g., crizotinib).
  • Agrochemicals: Herbicides (e.g., tolfenpyrad) and insecticides (e.g., fipronil) leveraging pyrazole’s bioactivity.
  • Material Science: Use as ligands in coordination chemistry and monomers for polymer synthesis.

The compound in focus aligns with these trends, particularly in medicinal chemistry, where pyrazole derivatives are valued for their ability to modulate enzyme activity and interact with cellular pathways.

Scope and Objectives of the Review

This review aims to:

  • Elucidate synthesis pathways for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine, including alkylation and amination strategies.
  • Analyze biological activities, emphasizing anticancer, anti-inflammatory, and agrochemical applications.
  • Compare structural analogues to understand substituent effects on reactivity and bioactivity.
  • Propose future research directions, including computational modeling and novel application domains.

XLogP3

1.5

Dates

Last modified: 08-16-2023

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